molecular formula C21H35N5O2 B2616606 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-02-4

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2616606
CAS No.: 851942-02-4
M. Wt: 389.544
InChI Key: RDOFFCDFDMKXHS-UHFFFAOYSA-N
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Description

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of purine derivatives, which are significant in various biochemical processes. Its unique structure, combining a purine core with a piperidine moiety, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine (theobromine) and 2-ethylpiperidine.

    Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with a suitable alkyl halide to introduce the hexyl group at the 7-position.

    Piperidine Introduction: The next step is the introduction of the 2-ethylpiperidin-1-ylmethyl group. This is achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halomethyl derivative of the alkylated xanthine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially modifying the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of purine derivatives in cell signaling and metabolism.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors involved in nucleotide metabolism, while the piperidine moiety may enhance its binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar but milder effects compared to caffeine.

    Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Used as a drug to improve blood flow.

Uniqueness

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the 2-ethylpiperidin-1-ylmethyl group, which is not found in the other compounds listed. This structural difference can lead to distinct biological activities and potential therapeutic applications.

Properties

CAS No.

851942-02-4

Molecular Formula

C21H35N5O2

Molecular Weight

389.544

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3

InChI Key

RDOFFCDFDMKXHS-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC

solubility

not available

Origin of Product

United States

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